![molecular formula C19H14FN3O3S B5036982 N-[3-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B5036982.png)
N-[3-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide
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Overview
Description
N-[3-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide, commonly known as TAK-659, is a small molecule inhibitor that targets the spleen tyrosine kinase (SYK) pathway. SYK is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor signaling, which is essential for B-cell development, activation, and survival. TAK-659 has been extensively studied for its potential therapeutic applications in various diseases, including autoimmune disorders, hematological malignancies, and solid tumors.
Mechanism of Action
TAK-659 exerts its pharmacological effects by selectively inhibiting the N-[3-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide pathway, which is essential for B-cell receptor signaling. By blocking N-[3-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide, TAK-659 prevents the activation of downstream signaling pathways, leading to the inhibition of B-cell proliferation, survival, and migration. TAK-659 also has potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects
TAK-659 has been shown to have potent anti-proliferative and pro-apoptotic effects on B-cell malignancies. In addition, TAK-659 has been shown to inhibit the migration and invasion of cancer cells, which is essential for cancer metastasis. TAK-659 has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines.
Advantages and Limitations for Lab Experiments
One of the major advantages of TAK-659 is its specificity for the N-[3-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide pathway, which minimizes off-target effects. In addition, TAK-659 has demonstrated potent anti-tumor and anti-inflammatory effects in various animal models, making it a promising therapeutic candidate for various diseases. However, one of the limitations of TAK-659 is its potential toxicity, which needs to be carefully evaluated in clinical trials.
Future Directions
For TAK-659 research include the development of more potent and selective N-[3-({[(4-fluorobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide inhibitors, the identification of biomarkers for patient selection, and the evaluation of combination therapies with other anti-cancer agents. TAK-659 also has potential applications in other diseases, including autoimmune disorders and inflammatory diseases, which warrant further investigation.
Synthesis Methods
TAK-659 is synthesized through a multi-step process that involves the coupling of 4-fluorobenzoic acid with 2-aminophenol, followed by the reaction with thiocarbonyldiimidazole to form the corresponding thioamide. The thioamide is then reacted with 3-aminophenylboronic acid to form the final product, TAK-659.
Scientific Research Applications
TAK-659 has been extensively studied for its potential therapeutic applications in various diseases. In preclinical studies, TAK-659 has demonstrated potent anti-inflammatory and anti-tumor effects in various animal models of autoimmune diseases and cancer. In particular, TAK-659 has shown promising results in the treatment of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL).
properties
IUPAC Name |
N-[3-[(4-fluorobenzoyl)carbamothioylamino]phenyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3O3S/c20-13-8-6-12(7-9-13)17(24)23-19(27)22-15-4-1-3-14(11-15)21-18(25)16-5-2-10-26-16/h1-11H,(H,21,25)(H2,22,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIPDXTTVMXBYMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=S)NC(=O)C2=CC=C(C=C2)F)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-({[(4-Fluorophenyl)formamido]methanethioyl}amino)phenyl]furan-2-carboxamide |
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